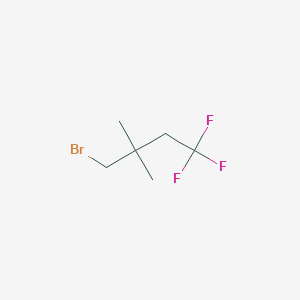
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
Overview
Description
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is a chemical compound with the CAS Number: 1936423-03-8 . It has a molecular weight of 219.04 and its IUPAC name is 4-bromo-1,1,1-trifluoro-3,3-dimethylbutane .
Molecular Structure Analysis
The InChI code for 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is 1S/C6H10BrF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Environmental Concentrations and Toxicology of Brominated Compounds 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, as a brominated compound, shares relevance with studies on other brominated substances. For instance, research on 2,4,6-Tribromophenol highlights its ubiquity in the environment and its role in the synthesis and degradation of brominated flame retardants. Although not directly about 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, insights from this study underline the importance of understanding brominated compounds' environmental concentrations, toxicokinetics, and toxicodynamics (Koch & Sures, 2018).
Regioselectivity in Free Radical Bromination The research on the regioselectivity of bromination in unsymmetrical dimethylpyridines demonstrates the inductive deactivation effect of nitrogen in the ring. Although the specific chemical structure differs, the principles of regioselectivity and bromination reactions provide useful context for understanding the chemical behavior of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane in synthetic applications (Thapa et al., 2014).
Bromoform in Atmospheric Chemistry Bromoform, another brominated compound, significantly contributes to atmospheric chemistry, similar to the potential contributions of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane. Understanding bromoform's distribution and its sources and sinks offers insights into the broader implications of brominated compounds in environmental and atmospheric sciences (Quack & Wallace, 2003).
Fluorinated Compound Alternatives The presence of fluorine in 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane aligns with the study of per- and polyfluoroalkyl substances (PFASs) and their alternatives. This research provides a comprehensive review of the sources, environmental fate, and effects of alternative PFAS compounds, highlighting the persistence, bioaccumulation, toxicity, and the need for further toxicological studies, which could be relevant for understanding similar properties in 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane (Wang et al., 2019).
Halogen Chemistry in the Marine Boundary Layer Understanding the cycling of inorganic bromine, as discussed in the study of its behavior in the marine boundary layer, can shed light on the interactions and implications of brominated compounds like 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane in marine and atmospheric environments (Sander et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-bromo-1,1,1-trifluoro-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJSIZHSFRGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



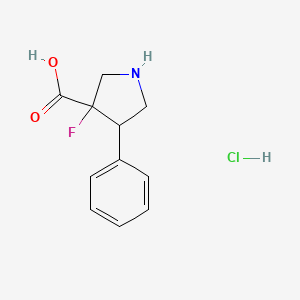


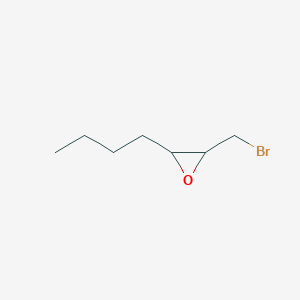
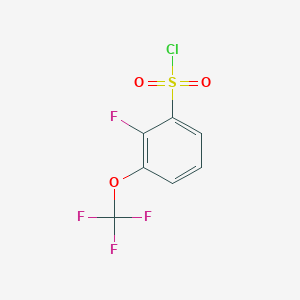
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)
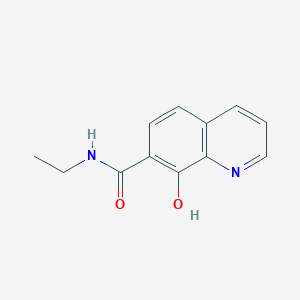
![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)

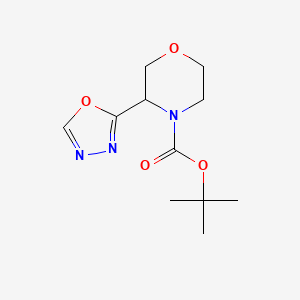


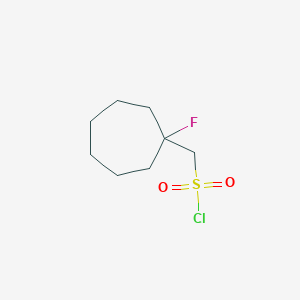
![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)